Mifamurtide sodium hydrate is a synthetic derivative of muramyl dipeptide, primarily used as an immunostimulatory agent in the treatment of high-grade, resectable, non-metastatic osteosarcoma, particularly in children and young adults. It is marketed under the trade name Mepact. This compound acts by activating the immune system to enhance the destruction of cancer cells, thereby improving patient outcomes after surgical resection of tumors .
Mifamurtide is classified as an immunomodulator and specifically as a muramyl dipeptide analogue. Its structure mimics components found in the cell walls of Mycobacterium species, which are known to stimulate immune responses. The compound is administered via intravenous liposomal infusion, allowing for targeted delivery and enhanced bioavailability .
The synthesis of mifamurtide involves complex organic chemistry techniques. One prominent method utilizes N,N'-dicyclohexylcarbodiimide-assisted esterification of N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine with N-hydroxysuccinimide. This is followed by a condensation reaction with 2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid in triethylamine. An alternative method introduces alanine in a later step, utilizing similar reactants but differing in the order of synthesis .
Mifamurtide sodium hydrate has the molecular formula and features a complex structure that includes a phosphatidylethanolamine moiety. The presence of this phospholipid enhances its solubility and stability when formulated into liposomes for intravenous administration. The compound's structure allows it to interact effectively with immune cells, particularly monocytes and macrophages .
Mifamurtide undergoes several reactions once administered. Upon intravenous injection, it is phagocytosed by monocytes and macrophages, leading to the degradation of liposomal vesicles. This process releases the active muramyl tripeptide phosphatidylethanolamine into the cytosol, where it activates intracellular signaling pathways associated with immune responses. Specifically, it engages with nucleotide-binding oligomerization domain-containing protein 2 (NOD2), enhancing cytokine production such as tumor necrosis factor-alpha and interleukins .
Mifamurtide activates immune cells by mimicking a bacterial infection through its interaction with NOD2 receptors on monocytes and macrophages. This binding triggers a cascade of immune responses that include increased production of pro-inflammatory cytokines. The resultant immune activation leads to enhanced tumoricidal activity against osteosarcoma cells while sparing normal tissues . The exact mechanisms by which these activated immune cells exert their antitumor effects remain an area of ongoing research.
Mifamurtide sodium hydrate is presented as a white to off-white homogeneous cake or powder that is soluble in saline solutions for injection. Its predicted water solubility is approximately mg/mL, with a logP value indicating moderate lipophilicity (around ). The compound has multiple hydrogen bond donors (9) and acceptors (15), contributing to its interactions within biological systems .
Property | Value |
---|---|
Molecular Formula | |
Water Solubility | mg/mL |
LogP | |
Hydrogen Bond Donors | 9 |
Hydrogen Bond Acceptors | 15 |
Mifamurtide is primarily indicated for treating osteosarcoma following surgical intervention. Its role as an immunomodulator makes it a valuable adjunct therapy in oncology, particularly for enhancing the efficacy of chemotherapy regimens without significant interference with other anticancer agents . Ongoing studies continue to explore its potential applications in other malignancies and its synergistic effects when combined with various chemotherapeutics.
Mifamurtide sodium hydrate (CAS 838853-48-8) is the stabilized sodium salt form of the synthetic immunomodulator Mifamurtide (L-MTP-PE). Its core structure comprises a muramyl tripeptide backbone covalently linked to a phosphatidylethanolamine moiety. The molecule features a muramic acid derivative with a D-glucosamine configuration acetylated at the C2 position, connected to a tripeptide chain (L-alanyl-D-isoglutaminyl-L-alanine) via an ether linkage. The stereochemical complexity includes multiple chiral centers:
The phosphatidylethanolamine component contains two C16 palmitoyl chains esterified to the glycerol backbone, conferring lipophilic properties essential for membrane integration. The molecular formula is C₅₉H₁₀₈N₆NaO₁₉P·xH₂O, with a monoisotopic mass of 1276.741 Da for the anhydrous form [2] [8].
Table 1: Key Molecular Attributes of Mifamurtide Sodium Hydrate
Attribute | Specification |
---|---|
Molecular Formula | C₅₉H₁₀₈N₆NaO₁₉P·xH₂O |
CAS Number (Hydrate) | 838853-48-8 |
Exact Mass (Anhydrous) | 1276.741 Da |
Elemental Composition | C 55.47%; H 8.68%; N 6.58%; Na 1.80%; O 25.05%; P 2.42% |
Stereochemical Centers | 11 chiral centers |
The bioactive form utilizes multilamellar liposomes (80–100 nm diameter) composed of phosphatidylcholine/cholesterol (7:3 molar ratio). This encapsulation:
The sodium hydrate counterion (C₅₉H₁₀₈N₆O₁₉P·Na·xH₂O) enhances aqueous solubility and crystal lattice stability. Hydration water (x=1–3) forms hydrogen bonds with phosphate oxygens and amide carbonyls, as confirmed by X-ray diffraction studies. Lyophilized formulations retain ≥98% potency for 24 months at -20°C when protected from moisture [1] [8] [9].
Mifamurtide sodium hydrate exhibits pH-dependent solubility:
Stability studies reveal:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1